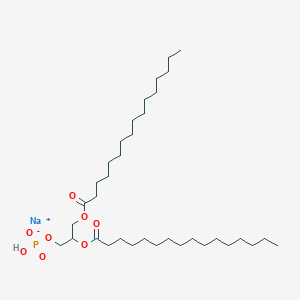

Acide phosphatidique, dipalmitoyle

Vue d'ensemble

Description

Phosphatidic acid, dipalmitoyl is a mitogenic lipid phosphate produced via the action of phospholipase D . It mediates agonist-dependent Raf-1 translocation and activation of the MAP kinase cascade . It is an anionic phospholipid important to cell signaling and direct activation of lipid-gated ion channels .

Synthesis Analysis

Phosphatidic acid can be synthesized through different enzymatic pathways . Structural PA results from two successive acylation reactions . Signaling PA instead, results from three biosynthesis alternative pathways. The first pathway includes the phosphorylation of diacylglycerol (DAG) by any of the 10 DAG-kinases (DGKs) in mammals .Molecular Structure Analysis

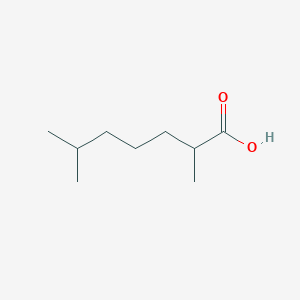

Phosphatidic acid consists of a glycerol backbone, with, in general, a saturated fatty acid bonded to carbon -1, an unsaturated fatty acid bonded to carbon -2, and a phosphate group bonded to carbon -3 .Chemical Reactions Analysis

PA can be converted into DAG by lipid phosphate phosphohydrolases (LPPs) or into lyso-PA by phospholipase A (PLA) . It also acts as a signaling molecule and regulates various cellular processes via its effects on membrane tethering, enzymatic activities of target proteins, and vesicular trafficking .Physical And Chemical Properties Analysis

Phosphatidic acid influences membrane curvature and acts as a signaling lipid, recruiting cytosolic proteins to appropriate membranes . It plays a very important role in phototransduction in Drosophila . It is a lipid ligand that gates ion channels .Applications De Recherche Scientifique

Interaction Protéine-Phospholipide

L'acide phosphatidique (PA) joue un rôle unique dans un large éventail d'activités cellulaires, probablement en raison de ses propriétés biophysiques uniques . Il interagit spécifiquement avec une variété de protéines, régulant leur localisation et leur activité . Cette interaction entre le PA et ses partenaires protéiques est cruciale pour les fonctions cellulaires .

Biosynthèse membranaire et transduction du signal

Le PA est un phospholipide essentiel impliqué dans la biosynthèse membranaire et la transduction du signal chez tous les eucaryotes . Il agit comme un second messager lipidique pendant le stress végétal, le métabolisme et le développement .

Signalisation intracellulaire et extracellulaire

Les acides phosphatidiques, y compris l'acide dipalmitoylphosphatidique, jouent un rôle important dans la signalisation intracellulaire et extracellulaire . Ils peuvent être formés par l'acylation des acides lysophosphatidiques, la phosphorylation des diacylglycérols, ou l'élimination du groupe choline de la phosphatidylcholine .

Stress végétal et développement

Chez les plantes, le PA joue un rôle clé dans la signalisation cellulaire et le trafic . Il est impliqué dans le stress végétal et le développement, sa formation étant transitoirement augmentée en réponse à des signaux environnementaux ou endogènes .

Régulation des fonctions biologiques clés

Le PA est un phospholipide bioactif capable de réguler des fonctions biologiques clés, notamment l'éclatement respiratoire des neutrophiles, la chimiotaxie, ou la croissance et la différenciation cellulaire

Mécanisme D'action

Target of Action

Phosphatidic acid, dipalmitoyl primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a master regulator of skeletal muscle hypertrophy and is regulated by various signals such as growth factors, energy status, amino acids, and mechanical stimuli . It also targets Protein Kinase C (PKC) .

Mode of Action

Phosphatidic acid, dipalmitoyl modulates mTORC1 activity by direct binding to its FKBP12-rapamycin binding domain . It mediates agonist-dependent Raf-1 translocation and activation of the MAP kinase cascade . It has been suggested that exogenous phosphatidic acid activates mTORC1 via extracellular conversion to lysophosphatidic acid and subsequent binding to endothelial differentiation gene receptors on the cell surface .

Biochemical Pathways

Phosphatidic acid, dipalmitoyl plays a crucial role in the mTOR signaling pathway . It is produced via the action of phospholipase D . It is also involved in the MAP kinase cascade . The compound is a key intermediate in the synthesis of neutral lipids and all glycerophospholipids .

Pharmacokinetics

The first acylation reaction producing lysophosphatidic acid (LPA) is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and the second acylation, resulting in phosphatidic acid, is catalyzed by lysophosphatidic acid acyltransferase (LPAAT) .

Result of Action

Phosphatidic acid, dipalmitoyl has been shown to have a significant impact on cellular processes. It has been reported to activate the mitogen-activated protein kinase (MAPK) cascade, and interacts with Raf-1 by binding and mediating its translocation to the plasma membrane . It also inhibits parathyroid hormone (PTH) release in a dose-dependent manner .

Action Environment

The action of phosphatidic acid, dipalmitoyl is influenced by environmental factors such as pH. It has been found to act as a pH biosensor, coupling changes in pH to intracellular signaling pathways . The compound’s action, efficacy, and stability can be influenced by these environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;2,3-di(hexadecanoyloxy)propyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBWFDPPCSTUSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71065-87-7 | |

| Record name | Disodium (R)-2,3-bis(palmitoyloxy)propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Phosphatidic acid, dipalmitoyl interact with cells and what are the downstream effects?

A1: Research suggests that Phosphatidic acid, dipalmitoyl can directly interact with cell membranes. For example, one study explored its incorporation into liposomes, specifically with MCF-7 human breast cancer cells solubilized within a liposomal vesicle []. This interaction facilitated the binding and uptake of zinc phthalocyanine, a photosensitizer, suggesting a potential role for Phosphatidic acid, dipalmitoyl in drug delivery systems. Additionally, research indicates that this phospholipid can modulate cellular signaling pathways. In hamster adipocytes, Phosphatidic acid, dipalmitoyl was shown to inhibit the accumulation of cyclic AMP (cAMP), a key signaling molecule involved in various cellular processes []. This inhibition was observed at concentrations similar to those needed for inhibiting lipolysis, suggesting a potential role for Phosphatidic acid, dipalmitoyl in regulating metabolic processes.

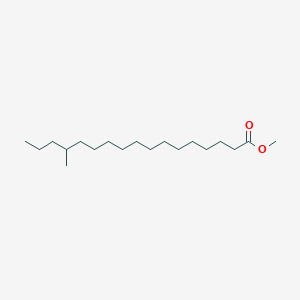

Q2: Can you elaborate on the structural characteristics of Phosphatidic acid, dipalmitoyl, including its molecular formula and weight?

A2: Phosphatidic acid, dipalmitoyl, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphate, has the molecular formula C38H75O8P and a molecular weight of 671.0 g/mol. It is composed of a glycerol backbone esterified to two palmitic acid molecules (saturated fatty acids with 16 carbon atoms each) at the 1 and 2 positions, and a phosphate group at the 3 position.

Q3: What is known about the material compatibility of Phosphatidic acid, dipalmitoyl in the context of Langmuir-Blodgett (LB) films?

A3: Studies have investigated the use of Phosphatidic acid, dipalmitoyl in the construction of Langmuir-Blodgett (LB) films for sensing applications []. These films, created by transferring monolayers of amphiphilic molecules onto solid substrates, offer controlled molecular architecture. When Phosphatidic acid, dipalmitoyl was incorporated into mixed LB films with valinomycin, an ionophore, it influenced the ion-complexation properties of the film. Notably, the Phosphatidic acid, dipalmitoyl/valinomycin system exhibited reversible potassium ion binding, unlike films composed solely of valinomycin []. This highlights the importance of material selection and compatibility in tailoring the properties of LB films for specific applications.

Q4: What is the significance of the interaction between Phosphatidic acid, dipalmitoyl and peptides like glucagon and secretin?

A4: Research has shown that Phosphatidic acid, dipalmitoyl can influence the conformation of certain peptides, such as glucagon, secretin, and vasoactive intestinal peptide (VIP) []. These peptides play crucial roles in various physiological processes, including glucose regulation and hormonal signaling. Circular dichroism (CD) spectroscopy studies revealed that the presence of Phosphatidic acid, dipalmitoyl induced helix formation in these peptides []. This interaction was attributed to the anionic nature of Phosphatidic acid, dipalmitoyl, which likely interacts with positively charged amino acid residues within the peptides. Interestingly, the region of the peptides showing the most significant helix formation upon interaction with Phosphatidic acid, dipalmitoyl (amino acid residues 13-20) has been implicated in receptor binding, suggesting that this lipid-induced conformational change may have functional implications for peptide signaling and activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)

![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)

![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)

![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)